molecular formula C20H19FN2O5 B2845901 Methyl 4-((2,5-dimethoxybenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251602-81-9

Methyl 4-((2,5-dimethoxybenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2845901
CAS RN: 1251602-81-9
M. Wt: 386.379
InChI Key: CSADAHQZPYDFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-((2,5-dimethoxybenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It contains several functional groups, including a methyl ester group, a benzylamine group, and a quinoline group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The quinoline ring, a bicyclic compound containing a benzene ring fused to a pyridine ring, would likely be a significant feature of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, can often be predicted based on the types of functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Transformations

Quinoline derivatives, including compounds structurally related to Methyl 4-((2,5-dimethoxybenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, are known for their efficient fluorescence. They are widely used in biochemistry and medicine for studying various biological systems, such as DNA fluorophores. These compounds are also explored for their potential as antioxidants and radioprotectors due to their unique chemical structures (Aleksanyan & Hambardzumyan, 2013). Furthermore, the synthesis of simplified versions of cyclic (alkyl)(amino)carbenes and their application in catalysis, particularly in the three-component preparation of 1,2-dihydroquinoline derivatives, highlights the versatility of these compounds in organic synthesis (Zeng et al., 2009).

Biological Applications

The reactivity and structural diversity of quinoline derivatives make them a focal point in the development of new therapeutic agents. For instance, studies have shown that certain quinoline derivatives possess significant cytotoxic activities against cancer cells, offering a pathway for the development of novel anticancer drugs (Bu et al., 2001). Additionally, the compound methylglyoxal, which shares reactive alpha-oxoaldehyde features with the quinoline derivatives, is studied for its role in forming advanced glycation end-products, associated with diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Material Science and Photolabile Protecting Groups

Quinoline derivatives have also found applications in material science. For example, brominated hydroxyquinoline has been used as a photolabile protecting group, demonstrating sensitivity to multiphoton excitation, which is essential in the development of light-sensitive materials (Fedoryak & Dore, 2002).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide detailed safety and hazard information for this compound .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its potential applications. This could include exploring its potential uses in fields like materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

methyl 4-[(2,5-dimethoxyphenyl)methylamino]-7-fluoro-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5/c1-26-13-5-7-16(27-2)11(8-13)10-22-18-14-6-4-12(21)9-15(14)23-19(24)17(18)20(25)28-3/h4-9H,10H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSADAHQZPYDFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=C(C(=O)NC3=C2C=CC(=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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